Tributyl[(4-nitrophenyl)ethynyl]stannane
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Overview
Description
Tributyl[(4-nitrophenyl)ethynyl]stannane is an organotin compound that features a tin atom bonded to three butyl groups and an ethynyl group substituted with a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl[(4-nitrophenyl)ethynyl]stannane can be synthesized through a Stille coupling reaction. This involves the reaction of a 4-nitrophenylacetylene with tributyltin chloride in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a solvent like tetrahydrofuran (THF) or toluene. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
Tributyl[(4-nitrophenyl)ethynyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stannic derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethynyl group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are common for substituting the ethynyl group.
Major Products Formed
Oxidation: Stannic derivatives with higher oxidation states.
Reduction: Amino-substituted derivatives.
Substitution: Various aryl or alkyl-substituted ethynyl derivatives.
Scientific Research Applications
Tributyl[(4-nitrophenyl)ethynyl]stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Materials Science: The compound can be used in the preparation of organometallic polymers and materials with unique electronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of tributyl[(4-nitrophenyl)ethynyl]stannane involves its ability to participate in radical and cross-coupling reactions. The tin atom in the compound can form stable radicals, which are essential intermediates in many organic reactions. The palladium-catalyzed Stille coupling reaction, for example, involves the formation of a palladium-tin intermediate that facilitates the transfer of the ethynyl group to an aryl or vinyl halide .
Comparison with Similar Compounds
Similar Compounds
Tributylstannylacetylene: Similar in structure but lacks the 4-nitrophenyl group.
Tributyl(4-chlorophenyl)stannane: Contains a 4-chlorophenyl group instead of a 4-nitrophenyl group.
Uniqueness
Tributyl[(4-nitrophenyl)ethynyl]stannane is unique due to the presence of the 4-nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where the nitro group can be further modified or utilized in subsequent reactions.
Properties
CAS No. |
184951-30-2 |
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Molecular Formula |
C20H31NO2Sn |
Molecular Weight |
436.2 g/mol |
IUPAC Name |
tributyl-[2-(4-nitrophenyl)ethynyl]stannane |
InChI |
InChI=1S/C8H4NO2.3C4H9.Sn/c1-2-7-3-5-8(6-4-7)9(10)11;3*1-3-4-2;/h3-6H;3*1,3-4H2,2H3; |
InChI Key |
UBRRZLWTOBEQGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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